molecular formula C10H9FN2S B13600142 4-(3-Fluoro-5-methylphenyl)thiazol-2-amine

4-(3-Fluoro-5-methylphenyl)thiazol-2-amine

Cat. No.: B13600142
M. Wt: 208.26 g/mol
InChI Key: DXABQXSLONYADI-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the fluorine and methyl groups on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-5-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-methylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(3-Fluoro-5-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-5-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The fluorine and methyl groups on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethylphenyl)-1,3-thiazol-2-amine
  • 4-(3,5-Difluorophenyl)-1,3-thiazol-2-amine
  • 4-(3,5-Bis(trifluoromethyl)phenyl)-1,3-thiazol-2-amine

Uniqueness

4-(3-Fluoro-5-methylphenyl)-1,3-thiazol-2-amine is unique due to the specific combination of the fluorine and methyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and binding interactions. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H9FN2S

Molecular Weight

208.26 g/mol

IUPAC Name

4-(3-fluoro-5-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9FN2S/c1-6-2-7(4-8(11)3-6)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13)

InChI Key

DXABQXSLONYADI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2=CSC(=N2)N

Origin of Product

United States

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